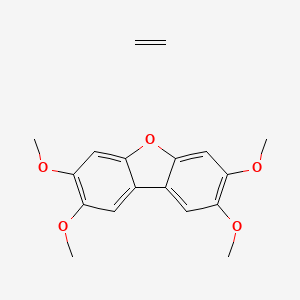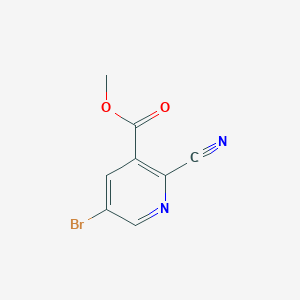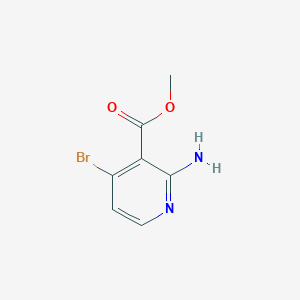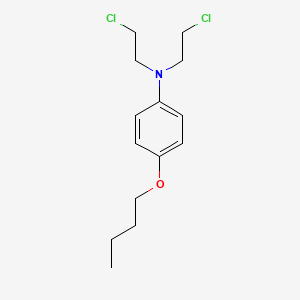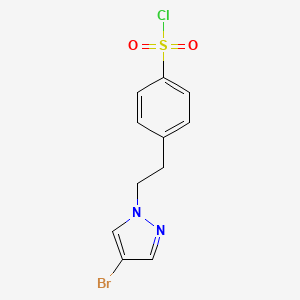![molecular formula C7H7N3O B12819094 5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
5-Amino-1H-benzo[d]imidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an amino group at the 5-position and a hydroxyl group at the 4-position of the benzimidazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-benzo[d]imidazol-4-ol typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product. Another approach involves the use of formamide as a reagent, which upon heating with o-phenylenediamine, forms the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1H-benzo[d]imidazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzimidazole-4-one, while reduction of a nitro group can yield a diamino benzimidazole.
Applications De Recherche Scientifique
5-Amino-1H-benzo[d]imidazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Amino-1H-benzo[d]imidazol-4-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: Lacks the amino and hydroxyl groups, making it less reactive.
2-Amino-1H-benzimidazole: Similar structure but with the amino group at the 2-position.
4-Hydroxy-1H-benzimidazole: Similar structure but with the hydroxyl group at the 4-position.
Uniqueness
5-Amino-1H-benzo[d]imidazol-4-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5-amino-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5-6(7(4)11)10-3-9-5/h1-3,11H,8H2,(H,9,10) |
Clé InChI |
OJWJCGZCAGMRIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1N)O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


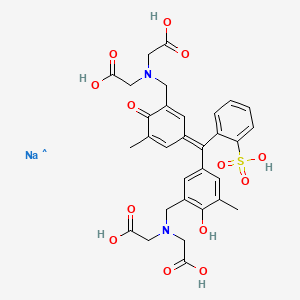
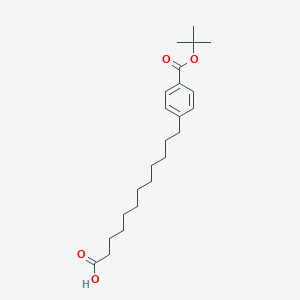
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
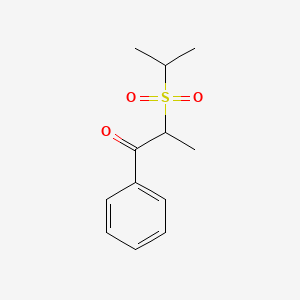
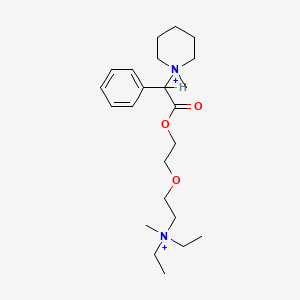
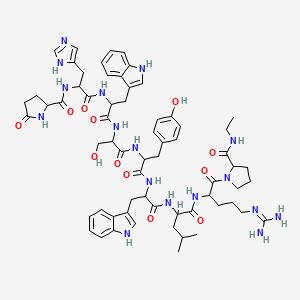
![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
